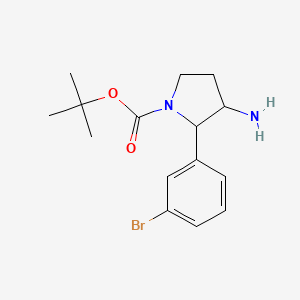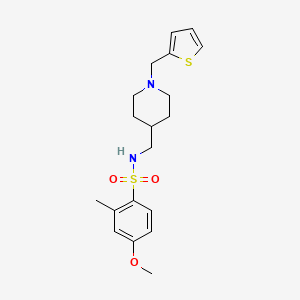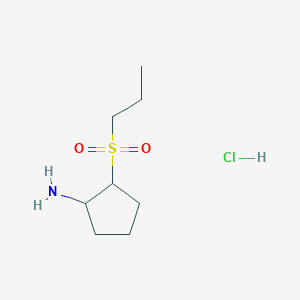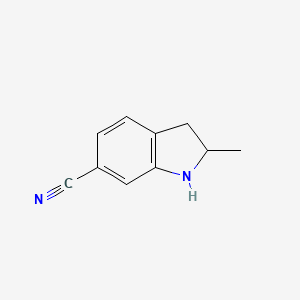![molecular formula C17H13N5OS B2674251 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1351608-47-3](/img/structure/B2674251.png)
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing the benzo[d]imidazol-2-yl moiety are known for their broad range of biological activities . They are often used as building blocks in the development of new drugs .
Molecular Structure Analysis
Thebenzo[d]imidazol-2-yl moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Chemical Reactions Analysis
Thebenzo[d]imidazol-2-yl moiety can participate in various chemical reactions due to its amphoteric nature, meaning it can act as both an acid and a base . Physical and Chemical Properties Analysis
Benzo[d]imidazol-2-yl derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents .
科学的研究の応用
Synthesis and Potential Applications
The chemical compound has been the subject of various research efforts aiming to explore its synthetic routes and potential applications in scientific research. While direct studies on this exact compound are scarce, research on closely related chemical structures provides insight into the synthetic methodologies and potential applications of compounds with similar moieties.
Synthesis and Evaluation for Anticancer Activities : Research has demonstrated the synthesis of novel compounds incorporating the benzimidazole and thiadiazole rings, showing potential as antitumor and antioxidant agents. These studies highlight the versatility of such compounds in drug development, particularly in the search for new anticancer therapies (Hamama et al., 2013).
Antimicrobial and Antioxidant Properties : Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial and antioxidant activities. This underscores the potential of such chemical structures in developing new antimicrobial agents and antioxidants (Ansari & Lal, 2009).
Tubulin Polymerization Inhibitors : A series of conjugates related to the chemical structure of interest showed considerable cytotoxicity against human cancer cell lines, indicating their potential as tubulin polymerization inhibitors. This suggests possible applications in cancer therapy by disrupting microtubule assembly formation in cancer cells (Mullagiri et al., 2018).
Synthesis and Drug Development : The exploration of synthetic routes for compounds with benzimidazole and thiadiazole rings, as seen in studies focusing on the facile synthesis of derivatives, lays the groundwork for future drug development. This includes the potential creation of compounds with enhanced pharmacological profiles (Y. Mabkhot et al., 2010).
Heterocyclic Compounds in Pharmacology : The synthesis of nitrogen and sulfur-containing heterocyclic compounds, and their evaluation for pharmacological activities, exemplifies the broad interest in harnessing the potential of such chemical structures in medicinal chemistry. These studies emphasize the importance of heterocyclic chemistry in developing new therapeutic agents (K. Mistry & K. R. Desai, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(10-5-6-14-15(7-10)21-24-20-14)22-8-11(9-22)16-18-12-3-1-2-4-13(12)19-16/h1-7,11H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAGQZSHAUCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2674169.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)


![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)

![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)



